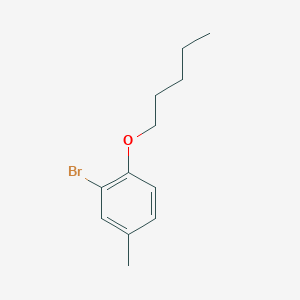

1-Bromo-5-methyl-2-n-pentyloxybenzene

Description

Properties

IUPAC Name |

2-bromo-4-methyl-1-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c1-3-4-5-8-14-12-7-6-10(2)9-11(12)13/h6-7,9H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTAUNCIMUGZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares 1-Bromo-5-methyl-2-n-pentyloxybenzene with structurally related brominated benzene derivatives:

Physical and Chemical Properties

- Lipophilicity : The n-pentyloxy chain in the target compound confers higher logP (estimated ~4.5) compared to methoxy-substituted analogs (e.g., 1f, logP ~3.2). This makes it more suitable for lipid-rich environments.

- Solubility : Methoxy-rich derivatives (e.g., 1f) exhibit better aqueous solubility due to polar OCH₃ groups, whereas the target compound is more soluble in organic solvents like hexane or ethyl acetate.

- Reactivity : The bromine in the target compound is para to the methyl group and ortho to the pentyloxy chain, directing electrophilic substitution to the 4-position. In contrast, compounds like 1b may experience steric inhibition of reactivity due to bulky substituents.

Preparation Methods

Williamson Ether Synthesis Route

A common method to prepare this compound involves the Williamson ether synthesis:

- Starting Material: 5-methyl-2-hydroxybenzene (5-methylphenol or 5-methylcatechol derivative).

- Reagents: n-pentyl bromide or n-pentyl iodide as the alkylating agent.

- Conditions: Strong base (e.g., potassium carbonate or sodium hydride) in an aprotic solvent such as acetone or dimethylformamide (DMF).

- Mechanism: The phenolic hydroxyl is deprotonated to form a phenolate ion, which then attacks the alkyl halide to form the ether linkage.

$$

\text{5-methyl-2-hydroxybenzene} + \text{n-pentyl bromide} \xrightarrow[\text{solvent}]{\text{K}2\text{CO}3} \text{5-methyl-2-n-pentyloxybenzene}

$$

Following ether formation, bromination is performed:

- Brominating Agent: Bromine (Br₂) or N-bromosuccinimide (NBS).

- Conditions: Controlled temperature and solvent (e.g., acetic acid or dichloromethane).

- Selectivity: Bromination occurs at the position ortho or para to the activating groups; in this case, the methyl and alkoxy groups direct bromination to the 1-position.

Direct Bromination of Preformed Ether

Alternatively, the bromination can be conducted on the preformed 5-methyl-2-n-pentyloxybenzene:

- Starting Material: 5-methyl-2-n-pentyloxybenzene (prepared separately or commercially available).

- Bromination Conditions: Using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) to enhance electrophilic substitution.

- Outcome: Selective monobromination at the 1-position relative to the methyl and n-pentyloxy groups.

Experimental Data and Yields

While direct literature data on this compound is scarce, analogous compounds such as 1-bromo-4-(pentyloxy)benzene have been synthesized with high yields (up to 95%) using similar methodologies involving ether formation followed by bromination.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Williamson Ether Synthesis | 5-methyl-2-hydroxybenzene, n-pentyl bromide, K₂CO₃, acetone, reflux | 85-90 | High selectivity for ether formation |

| Bromination | Br₂ or NBS, FeBr₃ catalyst, controlled temp, dichloromethane | 80-95 | Monobromination at position 1, minimal polybromination |

Analytical Characterization of the Product

- NMR Spectroscopy: Characteristic aromatic proton shifts confirm substitution pattern; methyl and n-pentyloxy protons appear as distinct signals.

- Mass Spectrometry: Molecular ion peak consistent with molecular formula C12H17BrO.

- Chromatography: Purification by silica gel column chromatography using hexane/ethyl acetate mixtures is effective.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Williamson Ether + Bromination | 5-methyl-2-hydroxybenzene + n-pentyl bromide | K₂CO₃, Br₂ or NBS, FeBr₃ | Reflux in acetone, RT bromination | 85-95 | High selectivity, straightforward | Requires multi-step synthesis |

| Direct Bromination of Ether | 5-methyl-2-n-pentyloxybenzene | Br₂, FeBr₃ | Controlled temp, inert solvent | 80-90 | Single bromination step | Requires preformed ether |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.